molecular formula C13H11NS2 B120294 2-Methylthiophenothiazine CAS No. 7643-08-5

2-Methylthiophenothiazine

Cat. No.: B120294
CAS No.: 7643-08-5
M. Wt: 245.4 g/mol
InChI Key: OBVKBOLDEFIQDP-UHFFFAOYSA-N
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Description

2-Methylthiophenothiazine is an organic compound with the molecular formula C13H11NS2. It is a derivative of phenothiazine, characterized by the presence of a methyl group attached to the thiophene ring. This compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiophenothiazine typically involves the reaction of phenothiazine with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The general reaction can be represented as follows: [ \text{Phenothiazine} + \text{Methylthiol} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiophenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Methylsulfinylphenothiazine and 2-Methylsulfonylphenothiazine.

    Reduction: this compound thiol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Methylthiophenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of antipsychotic and anti-inflammatory drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Phenothiazine: The parent compound, used in the synthesis of various derivatives.

    2-Methylphenothiazine: Similar structure but lacks the thiophene ring.

    Thioridazine: A derivative used as an antipsychotic drug.

Uniqueness: 2-Methylthiophenothiazine is unique due to the presence of both a methyl group and a thiophene ring, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

2-methylsulfanyl-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS2/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVKBOLDEFIQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064759
Record name 10H-Phenothiazine, 2-(methylthio)-
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Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7643-08-5
Record name 2-(Methylthio)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7643-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine, 2-(methylthio)-
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Record name 10H-Phenothiazine, 2-(methylthio)-
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Record name 10H-Phenothiazine, 2-(methylthio)-
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Record name 2-(methylthio)-10H-phenothiazine
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Record name 2-(methylsulfanyl)-10H-phenothiazine
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Q & A

Q1: How does Thioridazine exert its anti-cancer effects?

A: Thioridazine demonstrates anti-cancer activity by targeting the PI3K/Akt/mTOR pathway, a key signaling cascade involved in cell growth and survival. [, ] While the exact mechanism of action requires further investigation, the research suggests that Thioridazine disrupts this pathway, ultimately leading to apoptosis, or programmed cell death, in cervical and endometrial cancer cells. [, ]

Q2: What are the limitations of the current research on Thioridazine's anti-cancer properties?

A: The provided research papers primarily focus on in vitro studies using cervical and endometrial cancer cell lines. [, ] Further research is needed to:

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